molecular formula C21H24ClFO5 B571609 氟达帕列净 CAS No. 1181681-43-5

氟达帕列净

货号 B571609
CAS 编号: 1181681-43-5
分子量: 410.866
InChI 键: VYRXTNZYAGBKPS-ADAARDCZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluoro-Dapagliflozin is a structural analog of Dapagliflozin and a selective SGLT2 inhibitor . It blocks glucose transport and glucose-coupled currents . It has a molecular weight of 410.86 and a formula of C21H24ClFO5 .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach is devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .


Molecular Structure Analysis

Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor . It works by removing sugar from the body with the urine .


Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . The contribution of pharmacologically active metabolites in drug discovery and development is significant .


Physical And Chemical Properties Analysis

Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor . It has a molecular weight of 410.86 and a formula of C21H24ClFO5 .

科学研究应用

  1. 对肝脏脂肪和胰岛素敏感性的影响: 研究发现,达帕列净通过减少肝质子密度脂肪分数和内脏脂肪组织体积,在不影响组织水平胰岛素敏感性的情况下,改善了2型糖尿病肥胖患者的血糖控制(Latva-Rasku et al., 2019)

  2. 长期血糖控制和体重管理: 在2年时间里,对于二甲双胍控制不佳的2型糖尿病患者,达帕列净在降低体重和体脂质量的同时,维持了血糖控制(Bolinder et al., 2014)

  3. 达帕列净单药疗效: 在未接受治疗的2型糖尿病患者中,达帕列净降低了高血糖症,且没有出现严重的低血糖症,这使其成为现有治疗方案的独特补充(Ferrannini et al., 2010)

  4. 2型糖尿病的心血管结局: 与安慰剂相比,达帕列净并未显示出心血管不良主要事件的发生率更高或更低,但导致的心血管死亡率或因心力衰竭住院的发生率较低(Declare–Timi Investigators, 2019)

  5. 对2型糖尿病不同阶段的影响: 达帕列净在早期和晚期2型糖尿病患者人群中均显示出疗效,衡量标准为血红蛋白A1c浓度和体重的变化(Zhang et al., 2010)

  6. 达帕列净与欧米茄-3联合用药: 达帕列净与欧米茄-3联合用药显著降低了2型糖尿病和非酒精性脂肪肝患者的肝脏脂肪含量(Eriksson et al., 2018)

  7. 对日本患者的安全性与有效性: 研究发现,达帕列净作为单药治疗,对血糖控制不佳的日本2型糖尿病患者有效且安全(Kaku et al., 2013)

  8. 达帕列净的发现与开发: 达帕列净被确定为一种有效且选择性的hSGLT2抑制剂,促进了其在2型糖尿病治疗中的临床评估(Meng et al., 2008)

  9. 2型糖尿病综述: 达帕列净作为单药治疗和联合治疗,对广泛的2型糖尿病患者提供了有效的血糖控制,并降低了体重和血压(Dhillon, 2019)

  10. 减轻肾脏缺血再灌注损伤: 达帕列净减轻了肾脏缺血再灌注损伤,表明其具有肾脏保护作用(Chang et al., 2016)

未来方向

The 2020 FDA draft guidance recommends strategies to optimize diabetes drug evaluation while maintaining the pipeline considering the CVOT results with new classes of glucose-lowering therapies from the past decade .

属性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRXTNZYAGBKPS-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fluoro-Dapagliflozin

Citations

For This Compound
11
Citations
C Ghezzi, SY Amy, BA Hirayama, V Kepe… - Journal of the …, 2017 - ncbi.nlm.nih.gov
… of fluoro-dapagliflozin (in which the 4-OH group in the glucose ring is substituted with a fluorine atom) (Figure 2) in HEK293T cells expressing SGLT1 or SGLT2. Fluoro-dapagliflozin has …
Number of citations: 58 www.ncbi.nlm.nih.gov
CS Hummel, C Lu, J Liu, C Ghezzi… - … of Physiology-Cell …, 2012 - journals.physiology.org
… Phlorizin and galacto-dapagliflozin rapidly dissociated from SGLT2 [half-time off rate (t 1/2,Off ) ≈ 20–30 s], while dapagliflozin and fluoro-dapagliflozin dissociated from hSGLT2 at a …
Number of citations: 99 journals.physiology.org
C Ghezzi, C Scafoglio, J Liu, JR Barrio… - The FASEB …, 2016 - Wiley Online Library
… In the present study, we used [F‐18] fluoro‐dapagliflozin (F‐Dapa), a specific, high‐affinity SGLT2 ligand (K B 4 nM), to study the localization and activity of SGLT2 in the mouse kidney …
Number of citations: 0 faseb.onlinelibrary.wiley.com
C Ghezzi, DDF Loo, EM Wright - Diabetologia, 2018 - Springer
… Dapagliflozin acts specifically on the kidneys, as shown by microPET imaging of mice injected with 4-[ 18 F]fluoro-dapagliflozin (F-Dapa) [32]. F-Dapa binds specifically to the external …
Number of citations: 269 link.springer.com
EM Wright - Pflügers Archiv-European Journal of Physiology, 2020 - Springer
… The distribution of SGLT2 in mice was confirmed using 4-[ 18 F18]fluoro-dapagliflozin autoradiography and micro-PET [6], but the PET approach was not successful in humans due to …
Number of citations: 37 link.springer.com
S van der Hoek, J Stevens - Frontiers in Pharmacology, 2022 - frontiersin.org
… As such, 4-[ 18 F] fluoro-dapagliflozin was developed; a PET tracer of dapagliflozin where … to dapagliflozin, 4-[ 18 F] fluoro-dapagliflozin does not retain the original molecular structure of …
Number of citations: 1 www.frontiersin.org
CCJ Dekkers, RT Gansevoort, HJL Heerspink - Current Diabetes Reports, 2018 - Springer
… specifically inhibit the SGLT-2 transporter in the proximal tubule of the kidney, demonstrated by a recent study using positron emission tomography with 4-[ 18 F]fluoro-dapagliflozin [24]. …
Number of citations: 73 link.springer.com
S van der Hoek, IF Antunes, KA Attia… - Journal of Medicinal …, 2021 - ACS Publications
… (11,12) Recently, 4-[ 18 F]fluoro-dapagliflozin (F-Dapa) was synthesized and subsequently shown to exhibit subtype selectivity toward SGLT2. (13) However, due to the addition of an …
Number of citations: 3 pubs.acs.org
JSJ Vinke, HJL Heerspink… - Current Opinion in …, 2019 - ncbi.nlm.nih.gov
… Finally, no binding of intravenously injected 4-fluoro-dapagliflozin was observed in bone tissue of rats or mice [35]. Although SGLT2 is highly specific to the kidney, SGLT1 is also …
Number of citations: 21 www.ncbi.nlm.nih.gov
CC van Ruiten, JS ten Kulve… - Effects of SGLT2 inhibition … - research.vu.nl
Aims We investigated if individuals with higher emotional eating scores are less sensitive to the effects of a GLP-1RA on central responses to food cues. Additionally, we investigated the …
Number of citations: 0 research.vu.nl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。